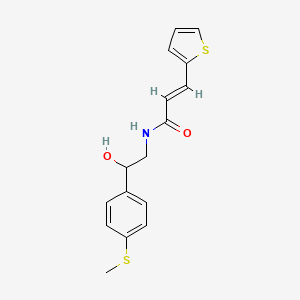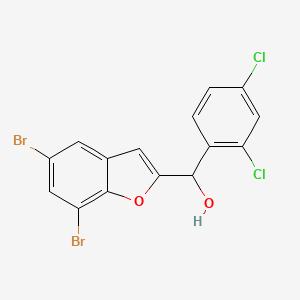
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol” is a chemical compound with the molecular formula C15H8Br2Cl2O2 . It has a molecular weight of 450.94 .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring substituted with bromine atoms at the 5 and 7 positions. The benzofuran ring is attached to a methanol group through a phenyl ring, which is substituted with chlorine atoms at the 2 and 4 positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the available resources .
Applications De Recherche Scientifique
Catalytic Reactions and Methanol Conversion : The research on zeolites during methanol conversion highlights the intricate mechanisms at play in catalytic processes, including deactivation and reactivation of catalysts, and could provide a foundational understanding for exploring the catalytic applications of benzofuran derivatives (Schulz, 2010).
Molecular Aggregation and Solvent Effects : Studies on the aggregation behavior of certain compounds in different solvents could inform on the solvent-related properties of benzofuran derivatives, which may be relevant for applications in material science or pharmaceutical formulation (Matwijczuk et al., 2016).
Synthesis of Biologically Active Compounds : The synthesis of complex natural products and the exploration of their reactivity patterns could serve as a guide for synthesizing and understanding the biological activities of benzofuran derivatives and related compounds (Akbaba et al., 2010).
Photooxidation Processes : Research on the photooxidation of pesticides in methanol provides insights into the reactivity of chlorinated compounds under light exposure, which could be extrapolated to study the photoreactivity of (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol and its potential applications in environmental chemistry or photopharmacology (Plimmer et al., 1970).
Safety and Hazards
Orientations Futures
Benzofuran and its derivatives, including “(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research could focus on exploring its full therapeutic potential for the treatment of microbial diseases .
Mécanisme D'action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide array of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes and receptors . They interact with their targets, leading to changes in the biological activities of these targets .
Biochemical Pathways
Benzofuran derivatives have been known to affect a variety of biochemical pathways, leading to their wide range of biological and pharmacological applications .
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit significant activity including antifungal, antiprotozoal, antitubercular, antiinflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Action Environment
The design of new antimicrobial agents using benzofuran as a scaffold has emerged as a promising area of research .
Propriétés
IUPAC Name |
(5,7-dibromo-1-benzofuran-2-yl)-(2,4-dichlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2Cl2O2/c16-8-3-7-4-13(21-15(7)11(17)5-8)14(20)10-2-1-9(18)6-12(10)19/h1-6,14,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRYPRJYFTWQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C2=CC3=CC(=CC(=C3O2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2983463.png)
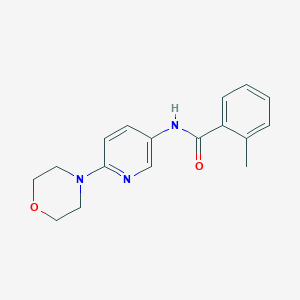
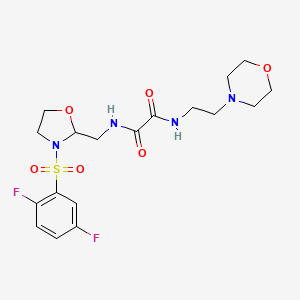
![3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983467.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2983471.png)
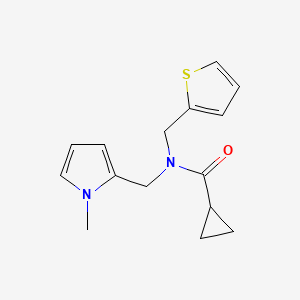
![N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2983475.png)
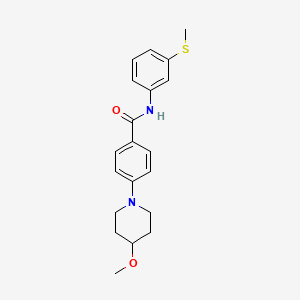
![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)
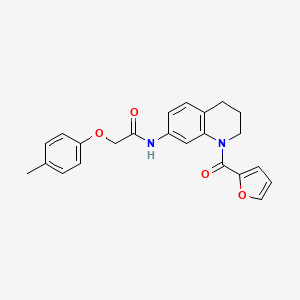
![2-[(2-Chlorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983480.png)
